molecular formula C12H14N2O2 B2787732 1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one CAS No. 1784003-53-7

1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one

Cat. No.: B2787732
CAS No.: 1784003-53-7
M. Wt: 218.256
InChI Key: GPVGKYOJADPAEH-UHFFFAOYSA-N
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Description

1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one is an imidazol-2-one derivative featuring a 4-hydroxyphenyl group at position 1 and an isopropyl substituent at position 2. The imidazol-2-one core is a cyclic urea moiety, which confers unique electronic and hydrogen-bonding properties compared to non-cyclic imidazole derivatives.

Properties

IUPAC Name

1-(4-hydroxyphenyl)-3-propan-2-ylimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-9(2)13-7-8-14(12(13)16)10-3-5-11(15)6-4-10/h3-9,15H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVGKYOJADPAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=CN(C1=O)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one typically involves the reaction of 4-hydroxybenzaldehyde with an appropriate imidazole derivative under controlled conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the condensation reaction, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Alkylated or acylated phenolic compounds.

Scientific Research Applications

1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity through competitive inhibition. The exact pathways depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following compounds share structural motifs with 1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one, differing primarily in substituents and core scaffolds:

Compound Core Structure Key Substituents Functional Implications
1-(4-Hydroxyphenyl)-3-propan-2-ylimidazol-2-one Imidazol-2-one (cyclic urea) - 4-Hydroxyphenyl (position 1)
- Isopropyl (position 3)
Enhanced hydrogen-bonding capacity via hydroxyl group; moderate lipophilicity from isopropyl
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one Chalcone (propenone) - 4-Methylphenyl (position 1)
- Imidazole-linked phenyl (position 3)
Planar propenone chain enables π-π stacking; methyl group increases hydrophobicity
(E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(3-chloro-4-fluorophenyl)prop-2-en-1-one Chalcone (propenone) - 3-Chloro-4-fluorophenyl (position 1)
- Imidazole-linked phenyl (position 3)
Halogen substituents enhance electron-withdrawing effects and potential halogen bonding
Rezafungin acetate Echinocandin (cyclic hexapeptide) - 4-Hydroxyphenyl group in side chain Antifungal activity via β-1,3-glucan synthase inhibition; hydroxyl improves aqueous solubility
1-(3-hydroxy-4-methyl-phenyl)-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-propenone Propenone - 3-Hydroxy-4-methylphenyl (position 1)
- Nitroimidazole (position 3)
Nitro group confers potential antimicrobial activity; methyl enhances metabolic stability

Pharmacological and Physicochemical Properties

  • Lipophilicity : The isopropyl group in the target compound provides moderate lipophilicity (logP ~2–3), intermediate between the highly hydrophobic 4-methylphenyl chalcone (logP ~3.5) and the polar rezafungin acetate (logP ~1.5) .

Crystallographic and Stability Considerations

  • Chalcone Derivatives : Exhibit planar geometries conducive to crystallization, as shown in . Halogen substituents (e.g., Cl, F) enhance crystal packing via halogen bonds .
  • Target Compound : The cyclic urea core may adopt a puckered conformation, reducing crystallinity compared to chalcones but improving thermal stability.

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